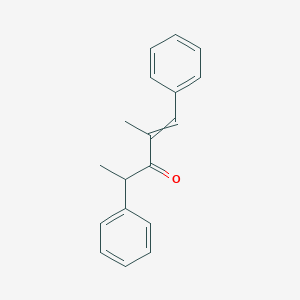
2-Methyl-1,4-diphenylpent-1-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,4-diphenylpent-1-en-3-one is an organic compound with the molecular formula C18H18O It is characterized by a pentene backbone with methyl and diphenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-diphenylpent-1-en-3-one typically involves the condensation of appropriate ketones and aldehydes under basic or acidic conditions. One common method is the Claisen-Schmidt condensation, where acetophenone derivatives react with benzaldehyde derivatives in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
2-Methyl-1,4-diphenylpent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
2-Methyl-1,4-diphenylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism by which 2-Methyl-1,4-diphenylpent-1-en-3-one exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
- 2-Methyl-1,4-diphenylbut-1-en-3-one
- 2-Methyl-1,4-diphenylhex-1-en-3-one
- 2-Methyl-1,4-diphenylhept-1-en-3-one
Uniqueness
2-Methyl-1,4-diphenylpent-1-en-3-one is unique due to its specific structural arrangement, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific research and industrial applications.
属性
CAS 编号 |
917906-05-9 |
|---|---|
分子式 |
C18H18O |
分子量 |
250.3 g/mol |
IUPAC 名称 |
2-methyl-1,4-diphenylpent-1-en-3-one |
InChI |
InChI=1S/C18H18O/c1-14(13-16-9-5-3-6-10-16)18(19)15(2)17-11-7-4-8-12-17/h3-13,15H,1-2H3 |
InChI 键 |
MJBLBNAXKOIQIB-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C(=O)C(=CC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Pentane-1-sulfonyl)phenyl]methanamine](/img/structure/B14183309.png)
![6-[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B14183317.png)
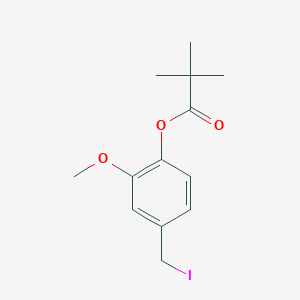
![2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl-](/img/structure/B14183327.png)
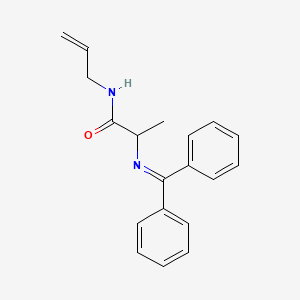
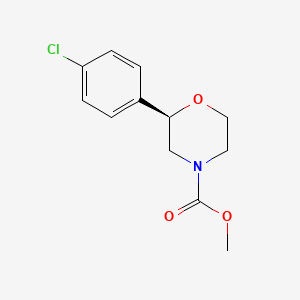
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl-](/img/structure/B14183351.png)


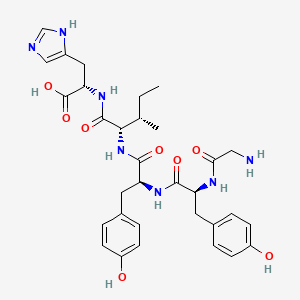
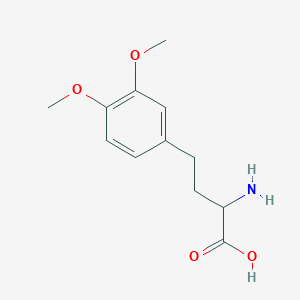
![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
![4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline](/img/structure/B14183407.png)
![9-Chloro-4-(1-methyl-1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B14183414.png)
